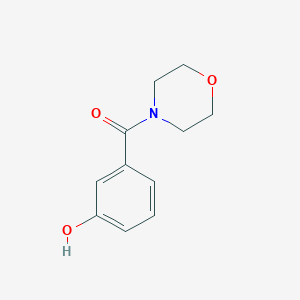

3-(4-Morpholinylcarbonyl)phenol

描述

Contextualization within Phenolic Compound Research

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a vast and diverse class of molecules. They are ubiquitous in nature and have been the subject of extensive scientific investigation due to their wide range of biological and chemical properties. Research in this area often focuses on their antioxidant, antimicrobial, and anticancer activities. The introduction of various functional groups to the phenolic core allows for the modulation of these properties, leading to the development of novel compounds with enhanced or specific activities.

The investigation of 3-(4-Morpholinylcarbonyl)phenol fits within this paradigm of modifying a basic phenolic structure to explore new chemical space and potential functionalities. The attachment of the morpholinylcarbonyl group at the meta-position of the phenol (B47542) ring introduces a distinct set of steric and electronic features that can influence its reactivity and biological interactions.

Significance and Research Rationale for this compound Studies

The rationale for studying this compound stems from the established bioactivity of both its constituent parts. Phenols are known for their diverse pharmacological effects, and the morpholine (B109124) ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The combination of these two moieties in a single molecule raises the possibility of synergistic or novel biological activities.

Research into structurally related compounds provides a strong impetus for the investigation of this compound. For instance, studies on other phenolic amides have demonstrated their potential as therapeutic agents. A notable example is N-feruloylmorpholine, a compound synthesized from ferulic acid, which has shown bioactivity against P-388 leukemia cells. This suggests that the morpholine amide linkage to a phenolic structure can be a fruitful area for discovering new bioactive compounds. The synthesis of such compounds often involves a multi-step process, including the protection of the phenolic hydroxyl group, activation of a carboxylic acid, amidation with morpholine, and subsequent deprotection.

Overview of Research Areas Involving the 4-Morpholinylcarbonyl Moiety

The 4-morpholinylcarbonyl moiety, also known as a morpholine amide, is a functional group that has been incorporated into a wide range of molecules across various research disciplines. Its presence can influence a compound's physicochemical properties, such as solubility and stability, as well as its biological activity.

In the field of medicinal chemistry, the morpholine ring is often introduced to improve the pharmacokinetic profile of a drug candidate. It is a common feature in molecules designed as anticancer, anti-inflammatory, and antiviral agents. For example, derivatives of caffeic acid, another phenolic compound, have been functionalized with various amides, including morpholine, to explore their potential as influenza neuraminidase inhibitors nih.gov.

The synthesis of molecules containing the 4-morpholinylcarbonyl moiety is a key area of chemical research. The formation of the amide bond is a fundamental transformation in organic synthesis, and various methods have been developed to achieve this efficiently. The study of ferulic acid amide derivatives, including those with morpholine, highlights the synthetic strategies employed to create these molecules and their subsequent evaluation as anticancer and antioxidant agents nih.gov.

Below is a table summarizing key research areas and findings related to compounds containing the 4-morpholinylcarbonyl moiety linked to a phenolic core, which provides a framework for the potential investigation of this compound.

| Research Area | Key Findings | Reference Compound(s) |

| Anticancer Activity | Compounds exhibit cytotoxicity against leukemia cell lines. | N-feruloylmorpholine |

| Antiviral Activity | Derivatives show potential as inhibitors of viral enzymes. | Caffeic acid amides |

| Antioxidant Activity | Amide derivatives of phenolic acids are explored for their radical scavenging properties. | Ferulic acid amides |

| Synthetic Chemistry | Development of multi-step synthetic routes to produce phenolic morpholine amides. | N-feruloylmorpholine |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3-hydroxyphenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-10-3-1-2-9(8-10)11(14)12-4-6-15-7-5-12/h1-3,8,13H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELYAGCBLDBUTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00611534 | |

| Record name | (3-Hydroxyphenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15789-05-6 | |

| Record name | (3-Hydroxyphenyl)-4-morpholinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15789-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Hydroxyphenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Morpholinylcarbonyl Phenol and Its Analogues

Direct Synthesis Approaches to 3-(4-Morpholinylcarbonyl)phenol

The direct synthesis of this compound, also known as (3-hydroxyphenyl)(morpholino)methanone, primarily involves the formation of an amide bond between a 3-hydroxybenzoic acid precursor and morpholine (B109124).

Phenol-Based Condensation and Coupling Reactions

The most common and direct method for synthesizing this compound is through the amide coupling of 3-hydroxybenzoic acid and morpholine. This reaction typically requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the secondary amine of morpholine. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. chemistrysteps.com

To overcome this, coupling agents are employed. Dicyclohexylcarbodiimide (DCC) is a classic reagent used for this purpose. libretexts.org The mechanism involves the activation of the carboxylic acid by DCC to form a reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by morpholine to form the desired amide, with dicyclohexylurea (DCU) precipitating as a byproduct. orgoreview.comyoutube.com Other modern coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) can also be utilized, often in the presence of a base like N,N-Diisopropylethylamine (DIPEA) to facilitate the reaction. growingscience.com

Table 1: Reagents for Amide Coupling of 3-Hydroxybenzoic Acid and Morpholine

| Coupling Reagent | Additive/Base | Typical Solvent | Key Feature |

|---|---|---|---|

| Dicyclohexylcarbodiimide (DCC) | None or DMAP | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF) | Insoluble urea (B33335) byproduct is easily filtered off. libretexts.orgorgoreview.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | HOBt, DMAP | DCM, Dimethylformamide (DMF) | Water-soluble urea byproduct, easier workup. chemistrysteps.com |

Utilization of 4-Morpholinecarbonyl Chloride as a Synthetic Precursor

An alternative strategy for creating the core structure involves 4-morpholinecarbonyl chloride. While direct acylation of phenol (B47542) with 4-morpholinecarbonyl chloride would lead to an ester, this reagent can be used in a Friedel-Crafts acylation reaction with a phenol. organic-chemistry.org In this electrophilic aromatic substitution, the acyl chloride is activated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion. youtube.com This ion then attacks the electron-rich benzene (B151609) ring of phenol.

The reaction with phenol itself typically yields a mixture of ortho and para-substituted products due to the directing effect of the hydroxyl group. researchgate.net To achieve acylation at the meta position to yield the parent structure of this compound, a starting material with a meta-directing group that can later be converted to a hydroxyl group would be necessary, or conditions that favor meta-acylation would need to be employed, which is less common for activated rings like phenol. A more direct application of 4-morpholinecarbonyl chloride is its reaction with an organometallic reagent derived from a protected 3-bromophenol.

Synthesis of Structurally Related Compounds Featuring the 4-Morpholinylcarbonyl Moiety

The 4-morpholinylcarbonyl moiety is a valuable pharmacophore and is incorporated into various heterocyclic systems to modulate their biological activities. e3s-conferences.org

Preparation of Naphthyridinone Derivatives

The synthesis of naphthyridinone derivatives featuring a morpholinylcarbonyl group has not been extensively detailed in the provided search results. However, general synthetic strategies for related structures suggest that a morpholine or morpholinocarbonyl group can be introduced at various stages. For instance, a pre-functionalized starting material containing the morpholine moiety could be used in a cyclization reaction to build the naphthyridinone core. Alternatively, a naphthyridinone with a suitable leaving group could undergo nucleophilic substitution with morpholine.

Formation of Benzothiazine Analogues

Benzothiazines are heterocyclic compounds formed by the fusion of a benzene and a thiazine (B8601807) ring. cuestionesdefisioterapia.com The synthesis of benzothiazine analogues can be achieved through the reaction of 2-aminothiophenol (B119425) with various substrates. mdpi.comnih.gov For the incorporation of a morpholinylcarbonyl moiety, a strategy could involve reacting 2-aminothiophenol with a β-keto ester or a similar dicarbonyl compound that already bears the morpholinylcarbonyl group. Another approach involves the reaction of α-bromopropenone derivatives with 2-aminothiophenol in an ethanolic solution of potassium hydroxide (B78521) to yield 1,4-thiazine derivatives. mdpi.com

Table 2: General Synthetic Routes for Benzothiazines

| Reactant 1 | Reactant 2 | Conditions | Product Type |

|---|---|---|---|

| 2-Aminothiophenol | β-Keto esters / β-Diketones | Basic alumina, MWI, solvent-free | 4H-Benzo-1,4-thiazines nih.gov |

| 2-Aminothiophenol | α-Bromopropenone derivatives | KOH, Ethanol | 1,4-Thiazine derivatives mdpi.com |

Synthesis of Quinoline-Based Compounds

The quinoline (B57606) scaffold is a prominent feature in many biologically active compounds. rsc.org The incorporation of a morpholine or morpholinylcarbonyl group can be achieved through several established synthetic methods for quinolines, such as the Friedländer, Skraup, or Doebner-von Miller reactions, by using appropriately substituted starting materials. pharmaguideline.com For example, in a Friedländer synthesis, an o-aminoaryl ketone or aldehyde bearing a morpholinylcarbonyl group could be condensed with a compound containing an α-methylene group. More modern approaches utilize transition-metal-catalyzed C-H functionalization to directly introduce amine fragments like morpholine onto the quinoline core. rsc.org For instance, morpholino(7-nitro-3,4-dihydroquinolin-1(2H)-yl)methanone has been synthesized by reacting 7-nitro-1,2,3,4-tetrahydroquinoline (B1295683) with morpholine-4-carbonyl chloride. mdpi.com

Table 3: Common Name Reactions for Quinoline Synthesis

| Name Reaction | Key Reactants | Key Feature |

|---|---|---|

| Friedländer Synthesis | o-Aminoaryl aldehyde/ketone + α-Methylene carbonyl | Condensation followed by cyclodehydration. rsc.orgpharmaguideline.com |

| Skraup Synthesis | Aniline + Glycerol (B35011) + Sulfuric acid + Oxidizing agent | Dehydration of glycerol to acrolein followed by cyclization. pharmaguideline.com |

| Doebner-von Miller | Aniline + α,β-Unsaturated carbonyl compound | Forms substituted quinolines. pharmaguideline.com |

Derivatization Strategies for Phenolic Compounds

The derivatization of phenolic compounds is a critical strategy in medicinal chemistry and analytical sciences. For a molecule like this compound, the phenolic hydroxyl group is a prime site for modification to alter its physicochemical properties, bioavailability, or to enable analysis. These modifications typically involve electrophilic substitutions of the phenolic hydroxyl. rhhz.netnih.gov Common strategies include acylation, alkylation, and silylation, which serve to protect the reactive hydrogen of the hydroxyl group. psu.edu

Acylation: This involves the conversion of the phenolic hydroxyl group into an ester. Acylation is a classical and frequently used strategy for derivatizing natural phenols. rhhz.netnih.gov It is often employed in prodrug design to improve bioavailability or mitigate side effects, a well-known example being the acylation of salicylic (B10762653) acid to produce aspirin, which reduces gastric irritation. rhhz.netnih.gov For polyphenolic compounds, selective acylation of one phenolic hydroxyl over another can be achieved by leveraging differences in charge distribution and steric hindrance. rhhz.netnih.gov Special reagents like rubidium fluoride (B91410) or diacyl disulfide can accelerate the acylation of phenolic hydroxyls. rhhz.netnih.gov

Alkylation: This strategy involves replacing the active hydrogen of the phenol with an aliphatic or aromatic group to form an ether. psu.edu This can be used to prepare ethers, thioethers (from thiophenols), and various N-alkylated compounds from amines. psu.edu In the context of derivatizing natural anthraquinones, alkylated derivatives can be interconverted to create a diversity of molecules. rhhz.net

Silylation: This is a common derivatization technique, particularly for preparing volatile and thermally stable derivatives for analysis by gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net Reagents for silylation are typically based on trimethylsilyl (B98337) chloride. youtube.com The process involves replacing the active hydrogens on polar functional groups like hydroxyls with a trimethylsilyl (TMS) group. researchgate.net

Other Strategies: Beyond these common methods, other derivatization techniques can be applied to the phenolic ring itself. These include introducing various functional groups through reactions like hydroxyalkylation, halomethylation, or by introducing secondary amines via oxidative cross-dehydrogenative coupling. rhhz.net Halogenated phenol intermediates can be further transformed into derivatives containing cyano or carboxyl groups. nih.gov Diazotization of an amino group introduced onto the ring can yield further derivatives, including those with hydroxyl or halogen substituents. rhhz.net

The choice of derivatization technique is crucial for specific applications. For instance, in GC-MS-based metabolomics, derivatization is essential to analyze a wide range of compounds, including sugars, acids, and phenols, in a single run. nih.govresearchgate.net

Table 1: Derivatization Strategies for Phenolic Compounds

| Strategy | Reagent Type | Purpose | Analytical Application | Reference(s) |

|---|---|---|---|---|

| Acylation | Acyl halides, Anhydrides, Diacyl disulfide | Prodrug design, improve bioavailability, reduce side effects. | HPLC, GC | rhhz.net, nih.gov |

| Alkylation | Alkyl halides, Alcohols with acid catalyst | Form ethers, modify solubility and activity. | GC | rhhz.net, psu.edu |

| Silylation | Trimethylsilyl (TMS) based reagents (e.g., BSTFA, HMDS) | Increase volatility and thermal stability for analysis. | GC-MS | nih.gov, researchgate.net, youtube.com |

| Halomethylation | Aldehyde and corresponding reagents | Introduce a reactive handle for further modification. | Synthetic Chemistry | rhhz.net |

| Diazotization | Diazonium salts (from an amino group) | Introduce hydroxyl, halogen, or other groups. | Synthetic Chemistry | rhhz.net, capes.gov.br |

Exploration of Green Chemistry Principles in Synthetic Methodologies

The synthesis of amides, a key structural feature of this compound, is a major focus for the application of green chemistry principles, particularly within the pharmaceutical industry. rsc.orgucl.ac.uk Traditional amide synthesis often relies on stoichiometric activating agents like carbodiimides (e.g., EDC) or coupling reagents (e.g., HATU), which generate significant chemical waste. ucl.ac.uk Green chemistry seeks to develop more sustainable and efficient catalytic methods. sigmaaldrich.com

Catalytic Amidation: A key green approach is the development of catalytic methods that avoid stoichiometric waste. Boronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids and amines. ucl.ac.uk These reactions can often be performed at lower temperatures and show broad substrate tolerance. ucl.ac.uk Another approach involves the ruthenium-catalyzed dehydrogenative coupling of alcohols and amines to directly form amides, releasing only hydrogen gas as a byproduct. sigmaaldrich.com

Biocatalysis: The use of enzymes for amide bond formation is a rapidly growing area of green chemistry. rsc.org Enzymes like Candida antarctica lipase (B570770) B (CALB) have been successfully used to catalyze the synthesis of a diverse range of amides from free carboxylic acids and amines. nih.gov These enzymatic reactions offer high selectivity and yield, often proceeding under mild conditions (e.g., 60°C) and without the need for additives or intensive purification. nih.gov Furthermore, they can be performed in greener solvents, such as cyclopentyl methyl ether (CPME), which is a safer alternative to commonly used solvents like DMF and CH₂Cl₂. ucl.ac.uknih.gov ATP-dependent enzymes, coupled with ATP recycling systems, also show promise for amide synthesis in aqueous media. rsc.org

Solvent-Free and Alternative Solvents: A core principle of green chemistry is the reduction or elimination of hazardous solvents. Solvent-free methods for amide synthesis have been developed, for instance, by directly heating a triturated mixture of a carboxylic acid and urea with boric acid as a catalyst. semanticscholar.org This method is rapid, convenient, and avoids the environmental issues associated with solvent use and removal. semanticscholar.org When solvents are necessary, the focus is on replacing hazardous options like DMF and dichloromethane with more environmentally benign alternatives. ucl.ac.uk

Table 2: Green Chemistry Approaches in Amide and Morpholine Synthesis

| Approach | Key Feature(s) | Example Catalyst/Reagent | Advantage(s) | Reference(s) |

|---|---|---|---|---|

| Catalytic Amidation | Direct coupling, avoids stoichiometric activators. | Boronic acids, Ruthenium complexes | Reduced waste, high efficiency (low PMI), milder conditions. | ucl.ac.uk, sigmaaldrich.com |

| Biocatalysis | Use of enzymes for amide bond formation. | Candida antarctica lipase B (CALB) | High selectivity, mild conditions, use of green solvents, minimal purification. | rsc.org, nih.gov |

| Solvent-Free Synthesis | Reaction conducted without a solvent medium. | Boric acid | Eliminates solvent waste, rapid, convenient. | semanticscholar.org |

| Redox-Neutral Synthesis | Annulation reactions that do not require external oxidants or reductants. | Ethylene sulfate (B86663), tBuOK | Fewer synthetic steps, improved safety, less waste from redox agents. | chemrxiv.org, acs.org |

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of 3-(4-Morpholinylcarbonyl)phenol by probing the interactions of the molecule with electromagnetic radiation. These methods provide detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, providing a unique fingerprint of the molecule.

In a typical ¹H NMR spectrum, the aromatic protons on the phenolic ring would appear as distinct multiplets in the downfield region (typically δ 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring currents. The protons on the morpholine (B109124) ring would be found in the more upfield region. Specifically, the methylene (B1212753) protons adjacent to the nitrogen atom are expected to be deshielded compared to those adjacent to the oxygen atom due to the differing electronegativity. The phenolic hydroxyl proton would exhibit a characteristic broad singlet, the position of which can be concentration and solvent-dependent.

In ¹³C NMR spectroscopy, each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon is typically found in the highly deshielded region of the spectrum (around 165-175 ppm). The aromatic carbons would have signals in the δ 110-160 ppm range, with the carbon attached to the hydroxyl group being the most downfield. The carbons of the morpholine ring would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenolic -OH | 4.5 - 9.0 | broad singlet |

| Aromatic C-H | 6.7 - 7.5 | multiplet |

| Morpholine -CH₂-N | 3.5 - 3.8 | multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl C=O | 168 - 172 |

| Aromatic C-OH | 155 - 160 |

| Aromatic C-C=O | 135 - 140 |

| Aromatic C-H | 115 - 130 |

| Morpholine C-N | 45 - 55 |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns. Various ionization methods and analyzers can be employed for the analysis of this compound.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like this compound, allowing for the analysis of intact molecular ions with minimal fragmentation. In positive ion mode, the molecule would be expected to form a protonated molecular ion [M+H]⁺. In negative ion mode, deprotonation of the acidic phenolic hydroxyl group would lead to the formation of the [M-H]⁻ ion. High-resolution ESI-MS can provide the accurate mass of the molecular ion, which can be used to confirm the elemental composition of the compound.

Table 3: Expected Ions in ESI-MS of this compound

| Ion | Mode | Calculated m/z |

|---|---|---|

| [M+H]⁺ | Positive | 222.0974 |

| [M+Na]⁺ | Positive | 244.0793 |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This technique is invaluable for the quantification of this compound in complex mixtures and for structural confirmation. An appropriate reversed-phase HPLC method would be developed to separate the compound from any impurities. The separated compound then enters the mass spectrometer, where the precursor ion (e.g., [M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. The fragmentation pattern provides a high degree of certainty in the identification of the compound.

Table 4: Plausible LC-MS/MS Fragmentation of this compound ([M+H]⁺ as precursor)

| Precursor Ion (m/z) | Product Ion (m/z) | Plausible Neutral Loss |

|---|---|---|

| 222.1 | 137.0 | C₄H₈NO (Morpholine carboxamide fragment) |

| 222.1 | 121.0 | C₅H₈NO₂ (Morpholinylcarbonyl fragment) |

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of this compound, derivatization is typically required prior to GC-MS analysis. The phenolic hydroxyl group can be derivatized, for example, by silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase its volatility and thermal stability. The derivatized compound is then separated on a GC column and detected by the mass spectrometer.

Electron ionization (EI) is a hard ionization technique that involves bombarding the molecule with high-energy electrons, leading to extensive and reproducible fragmentation. The resulting mass spectrum shows a molecular ion peak (if stable enough to be detected) and a series of fragment ion peaks that are characteristic of the molecule's structure. The fragmentation pattern of this compound in EI-MS would provide valuable structural information. Key fragmentations would likely involve the cleavage of the amide bond and fragmentations within the morpholine and phenol (B47542) rings.

Table 5: Anticipated Key Fragments in the EI-MS of this compound

| m/z | Plausible Fragment |

|---|---|

| 221 | [M]⁺• (Molecular Ion) |

| 121 | [C₇H₅O₂]⁺ (Hydroxybenzoyl cation) |

| 100 | [C₅H₈NO]⁺ (Morpholinylcarbonyl cation) |

| 86 | [C₄H₈N]⁺ (Fragment from morpholine ring) |

Vibrational Spectroscopy (e.g., Raman Spectroscopy) for Qualitative and Quantitative Analysis

Vibrational spectroscopy, particularly Raman spectroscopy, serves as a powerful tool for the analysis of this compound. This non-destructive technique provides detailed information about the molecular structure, enabling both qualitative identification and quantitative assessment.

Qualitative Analysis: The Raman spectrum of a molecule is unique and acts as a molecular "fingerprint." For this compound, characteristic Raman bands corresponding to the vibrations of its specific functional groups allow for its unambiguous identification. Key vibrational modes include those from the phenol ring, the carbonyl (C=O) group, and the morpholine ring. For instance, the spectrum of phenol exhibits distinct bands that can be compared to the target molecule's spectrum to confirm the presence of the phenolic moiety. chemicalbook.comresearchgate.net The vibrations of the morpholine ring can also be identified by comparing them to the known spectra of morpholine, which shows characteristic chair conformations. researchgate.net The presence and position of these specific bands provide high confidence in the structural characterization of the compound. mdpi.com

Quantitative Analysis: Raman spectroscopy can also be used for quantitative analysis as the intensity of the Raman signal is typically proportional to the concentration of the analyte. By creating a calibration curve using standards of known concentration, the amount of this compound in a sample can be determined. This requires careful selection of a characteristic Raman band that is free from interference from other components in the sample matrix. spectroscopyonline.com

Table 1: Characteristic Raman Bands for Structural Moieties in this compound

| Structural Moiety | Typical Raman Shift (cm⁻¹) | Vibrational Mode |

| Phenol Ring | ~3060 | Aromatic C-H Stretch |

| Phenol Ring | 1600-1620 | Ring C=C Stretch |

| Phenol Ring | ~1250 | C-O Stretch |

| Carbonyl Group | 1650-1680 | C=O Stretch |

| Morpholine Ring | 2850-2950 | C-H Stretch |

| Morpholine Ring | 1050-1150 | C-O-C Stretch |

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for separating this compound from impurities and complex matrices before its quantification. High-Performance Liquid Chromatography (HPLC) and its advanced variations are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenolic compounds due to its high resolution, sensitivity, and reproducibility. researchgate.net For the analysis of this compound, a reversed-phase HPLC method is typically optimal.

Methodology:

Stationary Phase: A C18 (octadecylsilyl) column is commonly used, which separates compounds based on their hydrophobicity.

Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous solvent (like water with an acid modifier such as phosphoric or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.gov The gradient is programmed to increase the organic solvent concentration over time to elute compounds with increasing retention.

Detection: A UV-Vis Diode Array Detector (DAD) is frequently used, as the phenolic ring in the compound absorbs UV light. nih.govmdpi.com Detection is typically performed at a wavelength around 280 nm. mdpi.com For higher sensitivity, a fluorescence detector can be utilized, exploiting the native fluorescence of the phenol group. nih.gov

The retention time of the compound under specific chromatographic conditions is a key parameter for its identification, while the peak area is used for quantification against a calibration curve. researchgate.net

Table 2: Typical HPLC Parameters for Phenolic Compound Analysis

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18, 150 x 4.6 mm, 5 µm | Separation based on polarity |

| Mobile Phase A | Water with 0.1% Phosphoric Acid | Aqueous component of mobile phase |

| Mobile Phase B | Acetonitrile | Organic component of mobile phase |

| Flow Rate | 0.8 - 1.0 mL/min | Controls speed of analysis and separation efficiency |

| Detector | UV-Vis at 280 nm | Detection and quantification of the analyte |

| Column Temperature | 25 °C | Ensures reproducible retention times |

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns packed with sub-2 µm particles, UHPLC systems can operate at much higher pressures, resulting in dramatically improved performance. uwaterloo.ca

Advantages of UHPLC:

Increased Resolution: The smaller particle size leads to sharper and narrower peaks, allowing for better separation of complex mixtures.

Higher Speed: Analysis times can be reduced significantly, often by a factor of 5 to 10, without sacrificing resolution.

Improved Sensitivity: Sharper peaks result in a higher signal-to-noise ratio, leading to lower detection limits.

The application of UHPLC, often coupled with high-resolution mass spectrometry (HRMS), allows for the comprehensive profiling of phenolic compounds in various samples, providing both quantification and structural confirmation. nih.govpensoft.net This makes it a highly suitable technique for the rigorous analysis of this compound.

Derivatization is a chemical modification technique used to alter the properties of an analyte to make it more suitable for a particular analytical method. researchgate.net For phenolic compounds like this compound, derivatization of the hydroxyl (-OH) group can be employed to enhance detection sensitivity and improve chromatographic peak shape. nih.gov

Common Derivatization Strategies:

UV/Vis-Enhancing Derivatization: Reagents like benzoyl chloride can be reacted with the phenolic hydroxyl group. researchgate.net The resulting ester derivative often has a much higher UV absorbance than the parent compound, thereby increasing the sensitivity of UV detection.

Fluorescence Derivatization: Attaching a fluorescent tag to the molecule can significantly lower the limit of detection when using a fluorescence detector.

Improved Volatility for GC: While less common for HPLC, derivatization is also used to increase the volatility of phenolic compounds for analysis by Gas Chromatography (GC). chula.ac.th

Enhanced Mass Spectrometric Detection: Derivatization can be used to introduce a readily ionizable group or a specific isotopic pattern, facilitating detection by mass spectrometry (MS). For example, reacting a phenolic hydroxyl group with p-bromophenacyl bromide (p-BPB) introduces a bromine atom, which has a characteristic isotopic signature that is easily detected by ICP-MS or ESI-MS. nih.govrsc.org

This process can be crucial when analyzing trace levels of the compound or when dealing with complex matrices where baseline separation is challenging.

Table 3: Examples of Derivatization Reagents for Phenolic Compounds

| Reagent | Target Functional Group | Purpose |

| Benzoyl Chloride | Phenolic Hydroxyl | Enhance UV absorbance researchgate.net |

| p-Bromophenacyl bromide (p-BPB) | Phenolic Hydroxyl, Carboxylic Acid | Introduce a bromine tag for MS detection rsc.org |

| 4-Nitrobenzoyl Chloride | Phenolic Hydroxyl | Enhance UV absorbance researchgate.net |

| N,N-carbonyl diimidazole (CDI) | Carboxylic Acid (for reagent activation) | Activates a reagent for reaction with hydroxyl groups nih.gov |

Method Validation for Analytical Reproducibility and Accuracy

To ensure that an analytical method for this compound is reliable, reproducible, and accurate, it must undergo a thorough validation process. researchgate.net Method validation demonstrates that the procedure is suitable for its intended purpose. routledge.com The key performance characteristics are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). ich.org

Key Validation Parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. edqm.eu

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration (a certified reference material or a spiked sample) and comparing the measured value to the theoretical value. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or on different equipment. nih.gov

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

A successfully validated method ensures that the data generated for this compound is trustworthy for quality control and research purposes.

Table 4: Summary of Analytical Method Validation Parameters

| Parameter | Definition |

| Specificity | Ability to measure the analyte in the presence of other components. edqm.eu |

| Accuracy | Closeness of the measured value to the true value. nih.gov |

| Precision | Agreement between repeated measurements. nih.gov |

| Linearity | Proportionality of the signal to the analyte concentration. |

| Range | The concentration interval over which the method is accurate, precise, and linear. |

| LOD | The lowest concentration that can be detected. |

| LOQ | The lowest concentration that can be reliably quantified. nih.gov |

Biological Activity Exploration of 3 4 Morpholinylcarbonyl Phenol and Its Derivatives

In Vitro Assessment of Pharmacological Effects

The unique chemical structure of 3-(4-Morpholinylcarbonyl)phenol, which combines a phenolic ring with a morpholine-containing amide group, provides a scaffold for diverse biological interactions. Research into this compound and its derivatives has revealed a spectrum of pharmacological activities, which are explored in the following subsections.

While direct studies on this compound's effect on histone lysine (B10760008) demethylases (KDMs) are not extensively documented, the broader class of phenolic compounds has been investigated for enzyme inhibition. nih.gov KDMs are crucial regulators of gene expression, and their aberrant activity is linked to various diseases. nih.gov Small-molecule inhibitors of KDMs are of significant therapeutic interest. nih.gov For instance, the KDM4 subfamily is responsible for demethylating H3K9me3/me2, a process that counteracts gene silencing mediated by heterochromatin. nih.gov Inhibition of the KDM4 family has shown anticancer activity in models of neuroblastoma. nih.govnih.gov Given that various phenolic derivatives are known enzyme inhibitors, the potential for this compound to interact with such enzymes remains an area for future investigation.

The enzyme aldo-keto reductase 1C3 (AKR1C3) is another significant therapeutic target, particularly in hormone-dependent cancers where it is often overexpressed. uniprot.orgnih.gov AKR1C3 is involved in the synthesis of androgens and the metabolism of prostaglandins (B1171923). uniprot.orgnih.gov A number of inhibitors have been identified, including non-steroidal anti-inflammatory drugs (NSAIDs) and their analogs. uniprot.org Notably, 3-phenoxybenzoic acid, a compound structurally related to this compound through its 3-substituted benzoic acid core, has been identified as an inhibitor of AKR1C3. uniprot.org The crystal structure of 3-phenoxybenzoic acid bound to AKR1C3 reveals that it occupies the enzyme's active site. uniprot.org This suggests that the general structural motif of a substituted benzoic acid could be a starting point for designing AKR1C3 inhibitors. While specific inhibitory data for this compound on AKR1C3 is not available, the activity of structurally analogous compounds provides a rationale for its investigation in this context.

Table 1: Examples of AKR1C3 Inhibitors This table presents examples of compounds that have been studied for their inhibitory activity against AKR1C3 and is for illustrative purposes, as direct data for this compound is not available.

| Compound | Type/Class | IC50 | Selectivity |

|---|---|---|---|

| Flufenamic acid | N-phenylanthranilic acid (NSAID) | 8.63 µM | Non-selective |

| Baccharin | Natural Product (Cinnamic acid derivative) | 0.10 µM | 510-fold for AKR1C3 over AKR1C2 |

| KV-37 | Cinnamic acid derivative | 66 nM | 109-fold for AKR1C3 over AKR1C2 |

| PTUPB | Pyrazolyl-benzenesulfonamide | - | Surpassed indomethacin |

| 3-Phenoxybenzoic acid | Benzoic acid derivative | Not specified | Lead compound for inhibitor development |

Receptor Modulation Studies (e.g., P2X Receptors)

The interaction of this compound with specific receptor systems such as P2X receptors is not well-defined in current literature. P2X receptors are ATP-gated ion channels involved in a wide array of physiological processes, and their modulation is a target for therapeutic intervention in conditions like neuropathic pain and inflammation. nih.govmdpi.comnih.gov The family consists of seven subtypes (P2X1-7) which can form both homo- and heterotrimeric channels. mdpi.comnih.gov

However, the broader class of phenolic compounds has been shown to interact with various receptors. For example, certain phenols and flavonoids can act as modulators of GABA-A receptors, which are key players in central nervous system inhibition. nih.govnih.gov These compounds can exhibit sedative, anxiolytic, or anticonvulsant effects by binding to sites on the receptor complex. nih.gov The ability of the phenolic scaffold to participate in receptor binding suggests that derivatives like this compound could potentially modulate the activity of various receptors. The specific effects on P2X receptors would require dedicated investigation to determine any potential agonist or antagonist activity.

Phenolic compounds are widely recognized for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals. This activity is influenced by the number and position of hydroxyl groups on the aromatic ring.

Derivatives of this compound, particularly morpholine (B109124) Mannich bases, have demonstrated significant radical scavenging properties. The antioxidant potential of phenolic compounds can be evaluated using various in vitro assays. The Ferric Reducing Antioxidant Power (FRAP) assay, for instance, measures the ability of a compound to reduce ferric ions. Studies on a range of phenolic acids have shown varied efficacy, with 2,3-dihydroxybenzoic acid exhibiting strong activity, while monohydroxylated structures like 3-hydroxybenzoic acid show poorer efficiency.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is another common method. In studies of phenolic acid chitooligosaccharide derivatives, all tested compounds showed better scavenging ability than the base molecule, with some derivatives achieving close to 100% scavenging at tested concentrations. Similarly, new polyphenolic derivatives of quinazolin-4(3H)-one have shown high antioxidant activity, comparable to standards like ascorbic acid and Trolox, in DPPH assays. These findings underscore the potential of the phenolic moiety in this compound to confer antioxidant activity.

Table 2: Antioxidant Activity of Representative Phenolic Compounds This table provides examples of antioxidant activity for different phenolic compounds to illustrate the general properties of this chemical class.

| Compound/Derivative | Assay | Result | Reference |

|---|---|---|---|

| 2,3-dihydroxybenzoic acid | FRAP | Strongest activity among 22 tested phenolic acids | |

| 3-hydroxybenzoic acid | FRAP | Poorest efficiency among tested phenolic acids | |

| Gallate-chitooligosaccharide derivatives | DPPH Scavenging | Significantly improved antioxidant activity | |

| Pyrogallol derivatives of quinazolin-4(3H)-one | DPPH Scavenging | High activity, comparable to ascorbic acid and Trolox |

Antimicrobial Activity Evaluations

The antimicrobial potential of compounds containing morpholine and phenolic structures has been an active area of research. The morpholine ring itself is a key component in some antimicrobial drugs, and its derivatives have shown activity against various bacteria and fungi. nih.gov

Research into 4-(morpholin-4-yl) benzohydrazide (B10538) derivatives, which share the morpholine-benzene core with the subject compound, has shown that these molecules possess antimicrobial activity. nih.gov Similarly, sulfonamide and carbamate (B1207046) derivatives of 3-fluoro-4-morpholinoaniline (B119058) have been synthesized and evaluated, with many showing good to potent activity against several bacterial and fungal strains. In these studies, sulfonamide derivatives were generally found to be more potent antifungal agents than the carbamate derivatives.

Phenolic compounds also contribute significantly to antimicrobial action. nih.gov They can act through various mechanisms, including disrupting bacterial cell walls, altering membrane permeability, and inhibiting essential enzymes. The effectiveness of phenolic acids as antimicrobials depends on their specific chemical structure, such as the number and position of substituents on the benzene (B151609) ring. The combination of the morpholine moiety and the phenolic group in this compound suggests a strong potential for antimicrobial properties, building on the established activities of these individual components.

Table 3: Antimicrobial Activity of Selected Morpholine and Phenolic Derivatives This table includes data on the antimicrobial activity of compounds structurally related to this compound.

| Compound Series | Target Organisms | Activity Range (MIC) | Key Finding |

|---|---|---|---|

| Sulfonamides of 3-fluoro-4-morpholinoaniline | Bacteria & Fungi | 6.25–25.0 µg/mL | Promising activity, especially against fungi |

| Carbamates of 3-fluoro-4-morpholinoaniline | Bacteria & Fungi | - | Less potent than sulfonamide derivatives |

| 4-(morpholin-4-yl) benzohydrazide derivatives | Not specified | - | Evaluated for antimicrobial activity |

Antiviral Activity Assessments

Phenolic compounds have emerged as a promising class of natural antivirals, with demonstrated activity against a wide range of viruses. nih.gov Their mechanisms of action are diverse and can include inhibiting viral entry into host cells, blocking viral enzymes like proteases and polymerases, and interfering with viral replication. nih.gov

For example, various phenolic compounds, including flavonoids and tannins, have been investigated for their ability to inhibit key proteins of the SARS-CoV-2 virus. mdpi.com In silico docking studies and in vitro assays have shown that compounds like amentoflavone, tannic acid, and quercetin (B1663063) can bind to and inhibit the main protease (Mpro) of the virus. mdpi.com Phenolic acids, such as caffeic acid, have been shown to inhibit the replication of viruses like HSV-1. nih.gov The antiviral effects of flavonoids have also been noted against dengue virus, where they can interfere with multiple stages of the viral life cycle. nih.gov

While specific studies targeting this compound are limited, the extensive body of research on the antiviral properties of the broader phenolic class provides a strong rationale for investigating its potential in this area. The structural features of this compound fit within the general class of compounds known to exhibit these effects.

The anti-inflammatory effects of phenolic compounds are well-established and are attributed to their ability to modulate various signaling pathways and inhibit the production of pro-inflammatory mediators. nih.gov These compounds can suppress the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are responsible for producing inflammatory molecules such as prostaglandins and nitric oxide.

The mechanism often involves the inhibition of transcription factors like nuclear factor-κB (NF-κB), which plays a central role in the inflammatory response. nih.gov For instance, phenolic compounds isolated from Artocarpus heterophyllus were found to suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in macrophage cells by down-regulating the expression of iNOS and COX-2 proteins. Similarly, phenolic compounds from the red seaweed Porphyra dentata, such as catechol and rutin, inhibited NO production in stimulated macrophages by suppressing the NF-κB-dependent transcription of the iNOS gene.

Given that this compound possesses a core phenolic structure, it is plausible that it and its derivatives could exhibit anti-inflammatory properties through similar mechanisms. This is supported by the known anti-inflammatory activities of a vast array of phenolic compounds from both natural and synthetic sources. nih.gov

Cellular and Molecular Mechanism of Action Studies

The investigation into the cellular and molecular effects of this compound and its analogs is crucial for understanding their therapeutic potential. This involves identifying their specific molecular targets and elucidating the subsequent alterations in cellular signaling networks.

The identification of specific molecular targets for a compound is a foundational step in drug discovery. For derivatives of this compound, which feature both a morpholine ring and a phenol (B47542) group, research has suggested potential interactions with key cellular enzymes, particularly kinases and poly(ADP-ribose) polymerases (PARP).

Kinase Inhibition:

The morpholine moiety is a well-established pharmacophore in the design of kinase inhibitors. Its presence can enhance binding affinity and selectivity for the ATP-binding pocket of these enzymes. Research on structurally related arylmorpholines has identified them as potent inhibitors of the phosphoinositide 3-kinase (PI3K) family. researchgate.netucsf.edu For instance, studies on 2-morpholino-6-(3-hydroxyphenyl)pyrimidines, which bear a strong resemblance to the core structure of this compound, have demonstrated significant inhibitory activity against class I PI3 kinases. nih.gov

The validation of kinases as targets for these compounds typically involves a combination of in vitro enzymatic assays and cell-based assays. Enzymatic assays directly measure the ability of the compound to inhibit the activity of purified kinase isoforms. Cell-based assays then confirm these findings within a cellular context by measuring the phosphorylation of downstream substrates.

Table 1: Inhibitory Activity of Representative Morpholine-Containing Kinase Inhibitors

| Compound/Derivative Class | Target Kinase | IC₅₀ (nM) | Reference |

| 2-morpholino-6-(3-hydroxyphenyl)pyrimidines | PI3Kα | Potent (specific values proprietary) | nih.gov |

| Arylmorpholines (general class) | DNA-PK | High nanomolar | ucsf.edu |

| LY294002 (a morpholino chromone) | PI3K (broad) | 1400 | nih.gov |

| 4-morpholino-2-phenylquinazolines | PI3K p110α | 2.0 | eurekaselect.com |

This table presents data for structurally related compounds to infer the potential activity of this compound.

PARP Inhibition:

Poly(ADP-ribose) polymerases are critical enzymes in the DNA damage response pathway. The nicotinamide-like scaffold present in many PARP inhibitors shares structural similarities with the morpholinylcarbonyl moiety. While direct studies on this compound as a PARP inhibitor are not extensively documented, the structural features suggest it as a plausible candidate. Target validation for PARP inhibition involves assays that measure the consumption of NAD+ or the poly(ADP-ribosyl)ation of substrate proteins in the presence of the inhibitor. nih.govbpsbioscience.combpsbioscience.com

Once a molecular target is identified, the subsequent step is to understand how its inhibition affects broader cellular signaling networks. The perturbation of these pathways ultimately dictates the compound's biological effect.

PI3K/Akt/mTOR Signaling Cascade:

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. It is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. nih.gov Inhibition of PI3K by compounds such as derivatives of this compound would block the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This, in turn, prevents the activation of the downstream kinase Akt and subsequently mTOR.

Pathway perturbation analysis for PI3K inhibitors involves monitoring the phosphorylation status of key proteins in this cascade. A decrease in phosphorylated Akt (p-Akt) and phosphorylated S6 ribosomal protein (a downstream target of mTOR) are hallmark indicators of pathway inhibition.

Table 2: Cellular Effects of Perturbing the PI3K/Akt/mTOR Pathway

| Cellular Process | Consequence of Pathway Inhibition | Downstream Markers |

| Cell Proliferation | Arrested cell cycle | Decreased Cyclin D1 expression |

| Cell Survival | Induction of apoptosis | Increased cleaved Caspase-3 |

| Protein Synthesis | Reduced translation | Decreased p-S6K, p-4E-BP1 |

| Glucose Metabolism | Decreased glucose uptake | Reduced GLUT1 expression |

DNA Damage Response Pathway:

Inhibition of PARP enzymes leads to the accumulation of single-strand DNA breaks, which are converted to more lethal double-strand breaks during DNA replication. nih.gov In cells with pre-existing defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, this accumulation of DNA damage is catastrophic and leads to cell death through a process known as synthetic lethality.

Investigations into the perturbation of the DNA damage response pathway by a potential PARP inhibitor would involve assessing markers of DNA damage, such as the formation of γ-H2AX foci, and evaluating the induction of apoptosis in HRR-deficient cell lines.

Table 3: Cellular Consequences of PARP Inhibition

| Cellular Context | Effect of PARP Inhibition | Key Cellular Markers |

| HRR-Proficient Cells | Cell cycle arrest, DNA repair | Increased p53, p21 |

| HRR-Deficient Cells | Synthetic lethality, apoptosis | Increased γ-H2AX, cleaved PARP, Caspase activation |

| General | Sensitization to DNA damaging agents | Enhanced cytotoxicity of chemotherapy/radiotherapy |

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Structural Features for Biological Activity

SAR studies on morpholine (B109124) derivatives have revealed that the morpholine moiety can enhance the potency of a molecule. For instance, in the context of mTOR inhibitors, a bridged morpholine moiety was found to enter deeply into the pocket of the enzyme, making it a more selective and potent inhibitor. e3s-conferences.org The unsubstituted morpholine ring has also been identified as important for potent activity in certain contexts. e3s-conferences.org

The phenol (B47542) group, another critical component, and the carboxamide linker are also pivotal for interaction with the target enzyme. For PARP inhibitors, the amide portion of similar molecules is known to form crucial hydrogen bonds with key amino acid residues like Glycine and Serine in the enzyme's catalytic domain.

Rational Design of Novel 3-(4-Morpholinylcarbonyl)phenol Analogues

The rational design of novel analogues of this compound has been guided by the goal of optimizing their inhibitory potency and selectivity. This often involves a multi-faceted approach combining computational methods with synthetic chemistry. Techniques like 3D-QSAR (Quantitative Structure-Activity Relationship), molecular docking, and molecular dynamics simulations are employed to understand the interactions between the inhibitors and their target enzymes at a molecular level. nih.gov

For example, in the development of PARP inhibitors, a common strategy is to use a bio-isosteric scaffold to mimic the phthalazinone motif of established drugs like Olaparib. google.com This approach can lead to the design of novel derivatives with potentially improved activity. The this compound structure can be seen as a fragment or starting point for such design efforts. Patent literature reveals the exploration of a wide array of derivatives to identify potent PARP inhibitors. nih.gov

The design process often focuses on modifying specific parts of the lead compound. For instance, appending different chemical groups to the core structure can probe the binding pocket of the target enzyme for additional interactions, potentially leading to enhanced potency and selectivity.

Impact of Substituent Patterns on Activity Profiles and Selectivity

The nature and position of substituents on the phenyl ring of this compound analogues have a profound impact on their activity and selectivity profiles. SAR studies have shown that even minor changes to the substitution pattern can lead to significant differences in biological effect.

For instance, in a series of PARP inhibitors, the introduction of various substituents on a related benzamide (B126) scaffold was systematically explored to optimize PARP-1 inhibition. A Chinese patent discloses a series of compounds and their inhibitory activity against different PARP enzymes. nih.gov While the exact structure of "this compound" is not explicitly detailed as a lead compound, the data for related structures underscores the importance of the substituent pattern.

The following table, derived from data on related PARP inhibitors, illustrates how modifications can influence potency and selectivity. nih.gov The data shows that a compound, referred to as PARP-03, exhibits significant inhibitory activity against PARP1 and PARP2, with weaker effects on other PARP family members, indicating a degree of selectivity. nih.gov

| Compound | Target Enzyme | IC50 (nM) | Selectivity vs. PARP1 |

|---|---|---|---|

| PARP-03 | PARP1 | 1.3 | 1 |

| PARP2 | 0.8 | 0.62 | |

| PARP3 | 119.3 | 91.77 | |

| TNKS1 | >10000 | >7692 | |

| AZD2281 (Olaparib) | PARP1 | 2.9 | 1 |

| PARP2 | 1.2 | 0.41 | |

| PARP3 | 172.5 | 59.48 | |

| TNKS1 | >10000 | >3448 |

This table presents the inhibitory activity (IC50) of a patented compound (PARP-03) and a reference drug (AZD2281) against various PARP enzymes, demonstrating the potency and selectivity profile. nih.gov

Such data is crucial for guiding the design of new analogues with improved therapeutic profiles. For example, chemists can use this information to introduce substituents that enhance interactions with the target enzyme or, conversely, to remove groups that lead to off-target effects.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is crucial in drug discovery for identifying potential drug candidates by simulating the interaction between a ligand and the binding site of a target protein. The process involves predicting the ligand's conformation and its binding affinity, which is often expressed as a docking score or binding energy.

For 3-(4-Morpholinylcarbonyl)phenol, molecular docking simulations would be employed to screen its binding potential against various biological targets known to be modulated by phenolic compounds. The typical workflow for such a study is as follows:

Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of this compound is built and optimized using chemistry software.

Docking Simulation: Using software such as AutoDock, the ligand is placed into the active site of the receptor, and a scoring function is used to estimate the binding energy for numerous possible binding poses. nih.gov The Lamarckian genetic algorithm is a common algorithm used in this process. nih.gov

Analysis of Results: The results are evaluated based on the predicted binding energy, with lower values indicating a more favorable interaction. nih.gov The analysis also focuses on identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues in the protein's active site.

Phenolic compounds are known to interact with a variety of enzymes and receptors. Docking studies on similar compounds have successfully identified interactions with targets like α-amylase, α-glucosidase, and Dipeptidyl Peptidase 4 (DPP-4), which are relevant in managing diabetes. nih.gov A hypothetical docking study of this compound could reveal similar interactions, with the phenol's hydroxyl group acting as a hydrogen bond donor or acceptor and the morpholine (B109124) ring participating in other interactions.

| Parameter | Description | Relevance to this compound |

| Binding Affinity (kcal/mol) | A quantitative prediction of the binding energy between the ligand and the target protein. More negative values suggest stronger binding. | Would be calculated to rank its potential efficacy against various biological targets compared to known inhibitors. |

| Hydrogen Bonds | Non-covalent attractions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | The phenolic -OH group and the carbonyl and morpholine oxygens are potential sites for forming crucial hydrogen bonds within a receptor's active site. |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and protein, driven by the exclusion of water. | The benzene (B151609) ring of the compound can form hydrophobic interactions with nonpolar amino acid residues. |

| Binding Pose | The predicted three-dimensional orientation of the ligand within the binding site. | Determines the geometric fit and complementarity of the compound to the target, which is essential for its activity. |

Virtual Screening for Identification of Bioactive Analogues

Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach is significantly faster and more cost-effective than experimental high-throughput screening (HTS). nih.gov Virtual screening can be either structure-based, relying on the 3D structure of the target (as in molecular docking), or ligand-based, using the structure of a known active compound to find others with similar properties.

Starting with this compound as a lead compound, virtual screening could be utilized to identify analogues with potentially improved bioactivity. A typical workflow would involve:

Database Selection: Choosing large chemical databases containing millions of purchasable or synthesizable compounds.

Filtering: Applying filters based on physicochemical properties (e.g., molecular weight, lipophilicity) to select for "drug-like" molecules.

Screening:

Structure-Based: Docking all compounds from the filtered library against a specific protein target and ranking them by their docking scores.

Ligand-Based: Creating a pharmacophore model based on the key chemical features of this compound (e.g., hydrogen bond donors/acceptors, aromatic ring). This model is then used to search databases for molecules that match these features.

Hit Selection: The top-ranked compounds ("hits") are selected for further computational analysis or experimental validation.

This process allows for the exploration of a vast chemical space to discover novel derivatives of this compound that may exhibit enhanced potency, better selectivity, or more favorable pharmacokinetic properties. The ultimate goal is to rationally and economically identify new lead structures for drug development. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to calculate a variety of molecular properties that are crucial for understanding chemical reactivity and stability. mdpi.com DFT methods, such as the popular B3LYP hybrid functional, are used to compute electronic and energetic descriptors. nih.gov

For this compound, DFT calculations can provide deep insights into its intrinsic chemical nature. Key parameters that can be calculated include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap (Eg) is a key indicator of molecular reactivity; a smaller gap generally implies higher reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with biological receptors.

Bond Dissociation Enthalpy (BDE): For phenolic compounds, the BDE of the O-H bond is a crucial descriptor of antioxidant activity. A lower BDE indicates that the hydrogen atom can be more easily donated to neutralize free radicals. nih.gov

Atomic Charges: Calculating the partial charges on each atom helps to identify reactive sites and understand intermolecular interactions.

Studies on other phenolic derivatives have shown that DFT is a powerful tool for explaining radical scavenging activities by calculating parameters like BDE, ionization potential, and electron affinity. nih.govnih.gov These calculations would allow for a quantitative assessment of the antioxidant potential of this compound and guide the design of analogues with enhanced activity.

| DFT-Calculated Parameter | Significance for this compound |

| HOMO-LUMO Energy Gap (Eg) | Indicates chemical reactivity and stability. A smaller gap suggests it may be more reactive. mdpi.com |

| Bond Dissociation Enthalpy (O-H) | Predicts antioxidant potential via the hydrogen atom transfer (HAT) mechanism. A lower value suggests higher antioxidant activity. nih.gov |

| Ionization Potential (IP) | Relates to the ease of an electron being removed, which is relevant for antioxidant mechanisms like Single Electron Transfer (SET). |

| Molecular Electrostatic Potential (MEP) | Visualizes electrophilic and nucleophilic sites, predicting how the molecule will interact with other molecules, including protein targets. mdpi.com |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. Unlike static docking methods, MD simulations provide a dynamic view of how a ligand interacts with its receptor and how the complex behaves in a physiological environment (e.g., in water). An MD simulation calculates the trajectory of the system by solving Newton's equations of motion for a system of interacting particles. researchgate.net

For a complex of this compound bound to a target protein, an MD simulation could be used to:

Assess Binding Stability: Verify if the binding pose predicted by molecular docking is stable over a period of nanoseconds. The simulation tracks the root-mean-square deviation (RMSD) of the ligand to see if it remains in the binding pocket.

Analyze Conformational Changes: Observe how the protein and ligand change their shapes to accommodate each other (a process known as induced fit).

Calculate Binding Free Energy: Employ more advanced techniques like MM/PBSA or MM/GBSA to provide a more accurate estimation of the binding free energy than docking scores alone.

Simulations of phenolic resins have demonstrated the power of MD in modeling the physical properties and dynamic behavior of complex systems. nih.govresearchgate.netsurrey.ac.uk Applying this to this compound would provide crucial information on the stability and dynamics of its interaction with a biological target, offering a more realistic representation of the binding event. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model is a statistical equation that relates numerical descriptors of a molecule (e.g., physicochemical, electronic, or steric properties) to its activity.

To build a QSAR model for analogues of this compound, the following steps would be taken:

Data Set Assembly: A series of structurally related analogues would need to be synthesized and their biological activity (e.g., IC₅₀ values) experimentally measured.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated using computational software. For phenolic compounds, relevant descriptors often include lipophilicity (logP), molar refractivity, HOMO/LUMO energies, and the number and position of hydroxyl groups. nih.gov

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM) are used to build an equation that best correlates the descriptors with the observed activity. plos.org

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

Once a reliable QSAR model is established, it can be used to predict the activity of new, unsynthesized analogues of this compound. This allows researchers to prioritize the synthesis of the most promising candidates, thereby saving significant time and resources in the drug discovery process. nih.govnih.gov

Metabolic Studies and Biotransformation Pathways

In Vitro Metabolic Stability Assessment

The metabolic stability of a compound, defined as its susceptibility to biotransformation, is a key parameter evaluated during drug discovery and development. springernature.com This assessment is typically conducted using in vitro systems such as liver microsomes, S9 fractions, or hepatocytes, which contain the primary enzymes responsible for drug metabolism. springernature.com The rate of disappearance of the parent compound over time provides a measure of its metabolic stability. springernature.com

For phenolic compounds, in vitro metabolic studies are crucial for understanding their potential for phase I and phase II metabolism. nih.gov Phase I reactions, often mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups, while phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. nih.gov

The stability of 3-(4-Morpholinylcarbonyl)phenol would be assessed by incubating the compound with liver microsomes from various species (e.g., human, rat, mouse, dog, monkey) in the presence of necessary cofactors like NADPH. frontiersin.org The concentration of the parent compound would be monitored over time using analytical techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS). springernature.com The results, often expressed as half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ), would indicate how rapidly the compound is metabolized. frontiersin.org A short half-life suggests rapid metabolism and potentially low bioavailability, whereas a long half-life indicates greater stability. frontiersin.org

For instance, a comparative study of a different compound, YZG-331, revealed significant interspecies variation in metabolic stability, with the compound being metabolized much faster in rat liver microsomes compared to human, monkey, dog, and mouse. frontiersin.org Similar assessments for this compound would be essential to predict its pharmacokinetic behavior in different species.

Table 1: Illustrative In Vitro Metabolic Stability Data for a Hypothetical Compound

| Species | Half-life (t₁/₂) (min) | Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein) |

| Human | 55 | 12.6 |

| Rat | 25 | 27.7 |

| Mouse | 30 | 23.1 |

| Dog | 65 | 10.7 |

| Monkey | 48 | 14.4 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Identification of Metabolites in Biological Systems

Following the determination of metabolic stability, the next critical step is the identification of the metabolites formed. This process involves incubating this compound with metabolically active systems, such as liver microsomes or hepatocytes, and analyzing the resulting mixture using advanced analytical techniques, primarily liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). nih.govfrontiersin.org

For phenolic compounds, common metabolic pathways include hydroxylation of the aromatic ring, oxidation of alkyl groups, and conjugation reactions such as glucuronidation and sulfation of the phenolic hydroxyl group. nih.govmdpi.com In the case of this compound, potential phase I metabolites could arise from hydroxylation of the phenol (B47542) ring or the morpholine (B109124) ring. Phase II metabolism would likely involve the conjugation of the phenolic hydroxyl group to form glucuronide and sulfate (B86663) derivatives.

The identification process relies on comparing the mass spectra of the parent compound with those of potential metabolites. For example, the addition of an oxygen atom (hydroxylation) would result in a mass increase of 16 Da, while conjugation with glucuronic acid would add 176 Da. frontiersin.org Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, providing structural information that helps to pinpoint the site of modification.

A study on the metabolism of triclosan, another phenolic compound, identified a novel metabolic pathway involving the formation of dimer-like structures (TCS-O-TCS) in liver microsomes from various species. nih.gov This highlights the importance of comprehensive metabolite profiling to uncover all potential biotransformation pathways.

Chemoenzymatic Synthesis of Metabolites and Analytical Standards

Once metabolites are identified, it is often necessary to synthesize them in larger quantities to serve as analytical standards for quantitative studies and for further pharmacological or toxicological evaluation. Chemoenzymatic synthesis, which combines chemical and enzymatic methods, offers a powerful approach for producing these metabolites. mdpi.com

For the synthesis of sulfated metabolites of phenolic compounds, enzymatic sulfation using sulfotransferases (SULTs) is a common method. mdpi.com However, the efficiency of this method can vary depending on the specific substrate and enzyme. An alternative is chemical synthesis, which often employs sulfating agents like sulfur trioxide-pyridine complex. mdpi.com For instance, the chemical sulfation of various phenolic acids has been successfully achieved using this reagent. mdpi.com

Similarly, glucuronide metabolites can be synthesized using UDP-glucuronosyltransferases (UGTs) or through chemical methods. The choice between enzymatic and chemical synthesis depends on factors such as the desired regioselectivity, yield, and the availability of starting materials and enzymes.

The synthesis of a hydroxylated metabolite of this compound could be achieved through a multi-step chemical synthesis starting from a suitably protected precursor. The synthesized metabolite would then be purified and characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure. These authentic standards are indispensable for accurate quantification of metabolites in biological samples.

Future Directions and Emerging Research Avenues

Development of Advanced and Sustainable Synthetic Strategies

The synthesis of morpholine-containing compounds is a subject of considerable interest in medicinal and organic chemistry. e3s-conferences.org Future research into the synthesis of 3-(4-Morpholinylcarbonyl)phenol is likely to prioritize the development of more efficient, cost-effective, and environmentally sustainable methods.

Current synthetic approaches often rely on traditional multi-step procedures. Emerging strategies aim to improve upon these by incorporating principles of green chemistry and advanced catalytic systems. researchgate.net Key areas for future development include:

Biocatalysis: The use of enzymes, such as imine reductases (IREDs), has shown remarkable success in the enantioselective synthesis of morpholine (B109124) derivatives. digitellinc.com A future approach could involve developing a biocatalytic route to produce chiral versions of this compound or its precursors, offering high selectivity and yield under mild conditions.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and scalability. Adapting the synthesis of this compound to a flow process could lead to higher throughput and purity while minimizing waste.

Catalyst-Free and Metal-Free Reactions: Innovations such as visible-light-driven, catalyst-free iodoamination of alkenes present a green route to nitrogen heterocycles like morpholines. mdpi.com Exploring similar metal-free coupling and cyclization strategies could provide more sustainable pathways to the morpholine core of the target molecule.